2-(Cyclobutanecarboxamido)-2-methylpropanoic acid
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Overview
Description
2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is an organic compound featuring a cyclobutane ring, an amide group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be catalyzed by various organometallic complexes and often requires specific conditions such as high temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the decarboxylation of 1,1-cyclobutanedicarboxylic acid followed by subsequent functional group modifications . The process is optimized to ensure high yield and purity, often involving multiple purification steps.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various amides, esters, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Cyclobutanecarboxamido)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialized materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the amide group.
2-Methylpropanoic acid: Similar in structure but lacks the cyclobutane ring and amide group.
Cyclobutylamine: Contains the cyclobutane ring and an amine group instead of the amide and carboxylic acid groups
Uniqueness: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is unique due to the presence of both the cyclobutane ring and the amide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,8(12)13)10-7(11)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSSMKIHNJENMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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